N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide
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Overview
Description
N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide is an organic compound characterized by its complex structure, which includes a cyclohexylmethyl group, a methylcarbamoyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of cyclohexylmethylamine with methyl isocyanate under controlled conditions to form the intermediate N-(cyclohexylmethyl)-N-methylcarbamoyl.
Alkylation: The intermediate is then subjected to alkylation using 1-bromo-2-methylpropane to introduce the 1-methylethyl group.
Amidation: Finally, the amidation reaction is carried out by reacting the alkylated intermediate with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}acetamide
- N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}but-2-enamide
- N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-ynamide
Uniqueness
Compared to similar compounds, N-{1-[(cyclohexylmethyl)(methyl)carbamoyl]-1-methylethyl}prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which imparts distinct reactivity and potential biological activity. This structural feature allows for specific interactions with biological targets and unique chemical transformations.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its complex structure and reactivity make it a valuable subject for scientific research and industrial applications. Further studies on its properties and applications could lead to the development of new materials and therapeutic agents.
Properties
CAS No. |
2411311-42-5 |
---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.4 |
Purity |
95 |
Origin of Product |
United States |
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